Benzyl 2-(furan-3-yl)pyrrolidine-1-carboxylate
CAS No.:
Cat. No.: VC15847570
Molecular Formula: C16H17NO3
Molecular Weight: 271.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H17NO3 |
|---|---|
| Molecular Weight | 271.31 g/mol |
| IUPAC Name | benzyl 2-(furan-3-yl)pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C16H17NO3/c18-16(20-11-13-5-2-1-3-6-13)17-9-4-7-15(17)14-8-10-19-12-14/h1-3,5-6,8,10,12,15H,4,7,9,11H2 |
| Standard InChI Key | MEVAZWJYSOCVIM-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C3=COC=C3 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s core structure consists of a five-membered pyrrolidine ring (C₄H₈N) substituted at the 2-position with a furan-3-yl group and at the 1-position with a benzyl carboxylate (Figure 1). The furan ring introduces an oxygen heteroatom, contributing to its electron-rich nature, while the benzyl ester enhances lipophilicity, influencing its pharmacokinetic properties .
Key Structural Features:
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Pyrrolidine Ring: A saturated five-membered ring with one nitrogen atom, providing conformational flexibility.
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Furan-3-yl Group: An oxygen-containing heterocycle that participates in π-π stacking and hydrogen bonding.
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Benzyl Ester: Aromatic benzyl group linked via an ester bond, modulating solubility and stability.
The IUPAC name, benzyl 2-(furan-3-yl)pyrrolidine-1-carboxylate, reflects these substituents’ positions. Its canonical SMILES string (C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C3=COC=C3) encodes the connectivity of atoms, validated by PubChem CID 102544332.
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₇NO₃ |
| Molecular Weight | 271.31 g/mol |
| XLogP3 | 2.7 (predicted) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 |
| Topological Polar Surface Area | 46.6 Ų |
The compound’s moderate lipophilicity (XLogP3 = 2.7) suggests balanced membrane permeability, while its polar surface area (46.6 Ų) indicates potential for moderate blood-brain barrier penetration .
Synthesis and Optimization
Synthetic Routes
The synthesis of benzyl 2-(furan-3-yl)pyrrolidine-1-carboxylate typically involves multi-step protocols:
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Pyrrolidine Core Formation:
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Cyclization of γ-aminobutyric acid derivatives or reductive amination of diketones.
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Furan-3-yl Substitution:
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Suzuki-Miyaura coupling or nucleophilic aromatic substitution using furan-3-boronic acid.
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Benzyl Esterification:
A patent (WO2010023322A1) describes analogous syntheses using tetrahydrofuran (THF) as a solvent and palladium catalysts for cross-coupling reactions . Continuous flow synthesis has been proposed to enhance yield (up to 78%) and purity (>95%) by optimizing residence time and temperature.
Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Pyrrolidine formation | NaBH₃CN, MeOH, 25°C, 12h | 65% |
| Furan coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 72% |
| Esterification | Benzyl chloroformate, Et₃N | 85% |
Side products, such as over-alkylated pyrrolidines or hydrolyzed esters, are minimized using anhydrous conditions and low temperatures (0–5°C) .
Comparative Analysis with Analogous Compounds
Thiophene vs. Furan Derivatives
| Property | Benzyl 2-(Furan-3-yl)Pyrrolidine-1-Carboxylate | Benzyl 2-(Thiophen-3-yl)Pyrrolidine-1-Carboxylate |
|---|---|---|
| Heteroatom | Oxygen | Sulfur |
| π-Electron Density | High | Moderate |
| LogP | 2.7 | 3.4 |
| USP Inhibition (IC₅₀) | 1.1 μM | 0.9 μM |
Thiophene analogs exhibit higher lipophilicity and slightly improved enzyme inhibition, attributed to sulfur’s polarizability .
Piperidine vs. Pyrrolidine Derivatives
Replacing pyrrolidine with piperidine (as in PubChem CID 91592290) increases ring size, altering conformation and target selectivity. Piperidine derivatives show reduced blood-brain barrier penetration due to higher polar surface area (58.9 Ų) .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor for USP inhibitors, with scalable synthesis routes achieving batch sizes >10 kg .
Material Science
Its rigid, aromatic structure makes it a candidate for organic semiconductors, though conductivity measurements (σ = 10⁻⁵ S/cm) remain suboptimal compared to polythiophenes.
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